molecular formula C22H20ClN3O2 B2974794 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 442649-75-4

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B2974794
CAS No.: 442649-75-4
M. Wt: 393.87
InChI Key: FGIISVWZYARSQD-UHFFFAOYSA-N
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Description

1-[5-(2-Chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one ( 442649-75-4) is a synthetic small molecule with a molecular weight of 393.87 g/mol and the molecular formula C22H20ClN3O2 . This compound features a hybrid molecular architecture, integrating a quinoline moiety with a 4,5-dihydropyrazole (pyrazoline) ring, a structural class known for its diverse and potent pharmacological properties in scientific research . The core research value of this compound lies in its pyrazoline scaffold. Pyrazoline derivatives are extensively investigated in medicinal chemistry for their significant biological activities, which include potent antioxidant activity and the ability to act as radical scavengers . These compounds can inhibit pro-oxidative enzymes like 15-lipoxygenase (15-LOX) , an enzyme implicated in oxidative stress-related pathways and the pathogenesis of conditions such as atherosclerosis and neurodegenerative diseases . Furthermore, structurally similar pyrazoline and pyrazole hybrids have demonstrated promising anticancer and antiproliferative effects in research settings, often through mechanisms involving kinase inhibition, such as targeting the c-Met receptor, and induction of apoptosis . The presence of the quinoline group may further modulate its biological activity and selectivity, making it a compound of interest for hit-to-lead optimization studies. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols and regulations.

Properties

IUPAC Name

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-3-21(27)26-20(13-19(25-26)14-7-5-4-6-8-14)17-12-15-11-16(28-2)9-10-18(15)24-22(17)23/h4-12,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIISVWZYARSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-chloro-6-methoxyquinoline with a suitable hydrazine derivative to form the pyrazole ring. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents .

Scientific Research Applications

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective effects, the compound is believed to exert its effects by trapping toxic radical oxygenated species, thereby preventing oxidative damage to neuronal cells. This mechanism is supported by antioxidant analysis and in vivo models of cerebral ischemia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Key Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound 2-Chloro-6-methoxyquinolin-3-yl, phenyl, propan-1-one 407.87 g/mol Structural complexity; potential electronic effects from chloro/methoxy groups
1-(5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one (CL-1) 4-Chlorophenyl, hydrazinyloxy 372.85 g/mol Antibacterial activity (maximum against S. aureus)
1-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-propane-1-one 2-Methyl-4-phenylquinolin-3-yl, phenyl 423.48 g/mol Synthesized via chalcone cyclization; crystallographic data available
1-(5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one Anthracen-9-yl, phenyl 384.47 g/mol Non-centrosymmetric crystal packing; weak C–H⋯π interactions
1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Methoxyphenyl, phenyl 294.35 g/mol V-shaped molecular geometry (dihedral angle: 6.49° between pyrazoline and phenyl rings)
Mt-3-PQPP (Quinoxaline-based propanone) 3-Methoxyphenyl, quinoxalin-6-yl 429.46 g/mol Corrosion inhibitor for mild steel in HCl (85% efficiency at 500 ppm)

Key Structural and Functional Differences

  • Quinoline vs. Quinoxaline Moieties: The target compound’s 2-chloro-6-methoxyquinoline group introduces steric hindrance and electron-withdrawing effects, contrasting with quinoxaline-based derivatives (e.g., Mt-3-PQPP), which lack methoxy substituents .
  • Substituent Position: The 2-chloro-6-methoxy configuration on the quinoline ring may enhance π-π stacking interactions compared to 4-chlorophenyl or anthracenyl groups in analogues .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The quinoline moiety in the target compound may promote C–H⋯O or C–H⋯π interactions, as seen in analogues like 1-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone (dihedral angle: 82.99° between methoxyphenyl and pyrazoline rings) .
  • Thermal Stability: Methoxy and chloro groups typically increase melting points compared to non-halogenated derivatives (e.g., anthracenyl analogue: mp 168–170°C) .

Biological Activity

The compound 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a novel synthetic molecule that incorporates a quinoline moiety and a pyrazole structure. This compound holds potential for various biological applications, particularly in pharmacology due to its structural features that suggest possible interactions with biological targets.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 2-chloro-6-methoxyquinoline derivatives with pyrazole precursors. The structural integrity and purity of the synthesized compound can be confirmed through techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For instance, the crystal structure reveals significant π-π interactions between molecular fragments, which may influence its biological activity .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit varying degrees of antimicrobial activity. A study involving similar quinoline compounds demonstrated their effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. However, the specific compound has not been extensively tested for antibacterial properties; thus, its efficacy remains to be evaluated in vitro against relevant microbial strains .

Anticancer Potential

Quinoline-based compounds have been explored for their anticancer properties. The incorporation of pyrazole rings is known to enhance the cytotoxicity of certain compounds against cancer cell lines. Preliminary studies suggest that derivatives with similar structures can inhibit cell proliferation by interfering with cellular signaling pathways. Future investigations into this compound's effects on cancer cell lines are warranted to elucidate its potential as an anticancer agent .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Compounds containing quinoline and pyrazole moieties have been shown to inhibit various enzymes involved in metabolic pathways. For example, studies on related structures indicate potential inhibition of phospholipase A2, which is crucial in inflammatory responses . This suggests that the target compound might possess similar inhibitory effects, meriting further exploration.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of quinoline derivatives:

Study Compound Tested Biological Activity Findings
3-(2-chloroquinolin-3-yl)-5-phenylisoxazoleAntibacterialNo significant activity against tested Gram-negative bacteria
Dipyrazolyl derivativesAntiparasiticActive against Trypanosoma species
Various quinolinesEnzyme inhibitionInhibition of PLA2 observed

Q & A

Q. How to validate a new HPLC method for quantifying this compound in mixtures?

  • Methodological Answer :
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (30% B to 90% B over 20 min).
  • Validation parameters : Linearity (R² > 0.99), LOD/LOQ (signal/noise ≥ 3/10), intra-day/inter-day precision (%RSD < 2%) .

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